Methyl[(3-fluorophenyl)oxy]acetate
Description
Methyl[(3-fluorophenyl)oxy]acetate is an organic compound with the molecular formula C₉H₉FO₃ (calculated molecular weight: 184.16 g/mol). Structurally, it consists of a methyl ester of phenoxyacetic acid, where the phenyl ring is substituted with a fluorine atom at the 3-position. This compound is part of a broader class of aryloxy acetates, which are widely explored in medicinal chemistry and material science due to their tunable electronic and steric properties. The fluorine substituent enhances metabolic stability and influences reactivity, making it a valuable moiety in drug design .
Properties
IUPAC Name |
methyl 2-(3-fluorophenoxy)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-12-9(11)6-13-8-4-2-3-7(10)5-8/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYQQYDBQPNSRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC(=CC=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structural analogs of Methyl[(3-fluorophenyl)oxy]acetate, highlighting differences in substituents, molecular weight, and reactivity:
Key Observations:
- Substituent Position and Linkage: Unlike Methyl 3-fluorophenylacetate (phenylacetic acid derivative), the target compound has a phenoxy group (-O-C₆H₄F) attached to the acetate, altering electronic and steric properties.
- Hydrolysis Reactivity: 3-Fluorophenyl acetate (pKa of phenol leaving group = 9.28) undergoes faster enzymatic hydrolysis compared to phenyl acetate (pKa = 10) due to fluorine’s electron-withdrawing effect .
- Biological Relevance : Pyridyloxy and benzodioxin analogs (e.g., –20) are often used in CNS drugs or agrochemicals due to their enhanced bioavailability and target affinity.
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